Transdermal Peptide
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Overview
Description
Transdermal peptides are a class of compounds designed to deliver therapeutic peptides through the skin. These peptides are small-sized compounds, typically fewer than 50 amino acids, and are used in various biological roles such as hormones, enzyme substrates, antibiotics, regulators, and inhibitors . The transdermal route offers several advantages, including improved patient compliance, reduced side effects, and the ability to bypass the gastrointestinal tract and liver metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Transdermal peptides can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes deprotection and coupling steps, with common reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) used to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of transdermal peptides often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product . Encapsulation technologies, such as microspheres and nanocarriers, are also employed to enhance the stability and delivery of peptides .
Chemical Reactions Analysis
Types of Reactions
Transdermal peptides undergo various chemical reactions, including:
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Transdermal peptides have a wide range of scientific research applications, including:
Chemistry: Used as catalysts and enzyme inhibitors.
Biology: Employed in studies of cell signaling and protein-protein interactions.
Medicine: Used in the treatment of metabolic diseases, cardiovascular diseases, and oncology.
Industry: Applied in the development of cosmetics and skincare products for anti-aging and wound healing.
Mechanism of Action
Transdermal peptides exert their effects by penetrating the skin barrier and interacting with specific molecular targets. They often bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, some peptides can enhance collagen production by activating fibroblasts, leading to improved skin elasticity and reduced wrinkles .
Comparison with Similar Compounds
Transdermal peptides are unique compared to other delivery systems due to their ability to deliver large biomolecules through the skin. Similar compounds include:
Cell-penetrating peptides (CPPs): These peptides facilitate the delivery of various cargoes, including nucleic acids and proteins, into cells.
Microneedles: Used for transdermal delivery of peptides and proteins, offering a minimally invasive alternative to injections.
Chemical penetration enhancers: Compounds like terpenes and fatty acids that enhance skin permeability.
Transdermal peptides stand out due to their specificity, efficiency, and ability to maintain the stability of the delivered peptides .
Properties
Molecular Formula |
C41H67N13O16S2 |
---|---|
Molecular Weight |
1062.2 g/mol |
IUPAC Name |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60)/t21-,23+,24+,25-,26-,27+,28-,29-,30-,31-,72?/m0/s1 |
InChI Key |
KSPOFDOFSFGNSZ-MIBWGPQCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]1CCCC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](SS(=O)[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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